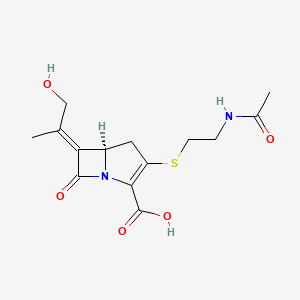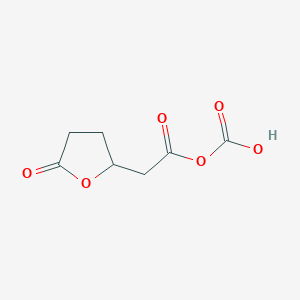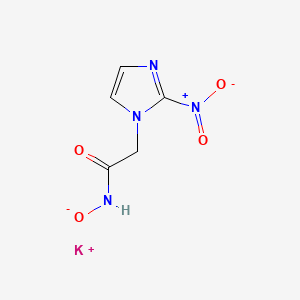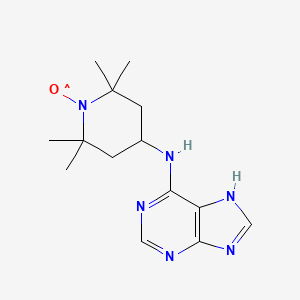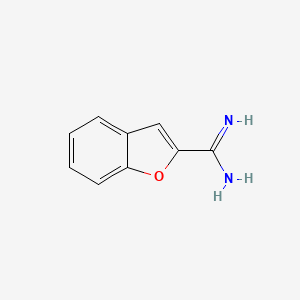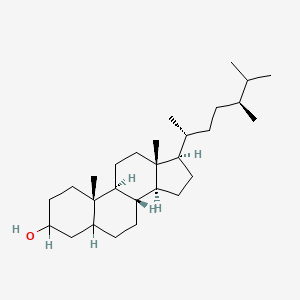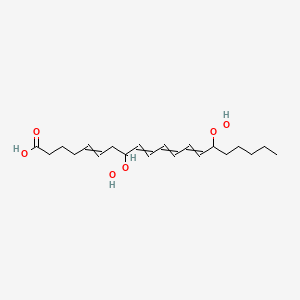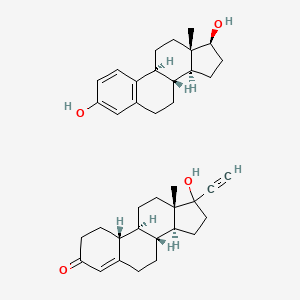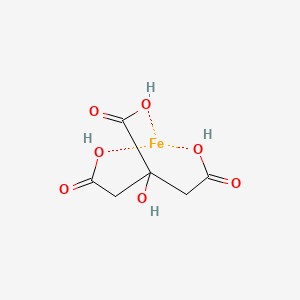
N,N-dimethylcarbamodithioic acid (1-acetamido-2,2,2-trichloroethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylcarbamodithioic acid (1-acetamido-2,2,2-trichloroethyl) ester is an organonitrogen compound and an organosulfur compound.
Aplicaciones Científicas De Investigación
Carboxyl Protection in Peptide Synthesis
The 2,2,2-trichloroethyl esters, including variants of N,N-dimethylcarbamodithioic acid, have been utilized in peptide synthesis. Specifically, these esters offer a method for carboxyl protection. Marinier et al. (1973) demonstrated the synthesis of N-carbobenzoxy-peptide trichloroethyl esters, highlighting the efficacy of the 2,2,2-trichloroethyl group in peptide synthesis for carboxyl protection (Marinier, Kim, & Navarre, 1973).
Selective Cleavage of Ester Linkages
The selective cleavage of 2,2,2-trichloroethyl ester linkages is a critical process in organic synthesis. Chung et al. (1982) explored this in the presence of a phthalimido group, providing insights into the reductive cleavage methods (Chung, Meang, & Kim, 1982).
Synthesis of Nitroacetamides
N-Arylsulfonyl carbonimidodithioic acid dimethyl ester, a compound related to N,N-dimethylcarbamodithioic acid, has been utilized in the synthesis of nitroacetamides. Maybhate et al. (1991) discussed the generation of nitroenamines and their subsequent hydrolysis into N-arylsulfonyl-2-nitro-acetamides (Maybhate, Deshmukh, & Rajappa, 1991).
Reductive Cleavage with Sodium Telluride
The reductive cleavage of 2,2,2-trichloroethyl esters has also been achieved using sodium telluride. This method, researched by Blay et al. (1998), is notable for its compatibility with other functional groups, broadening the application in organic synthesis (Blay, Cardona, García, García, & Pedro, 1998).
Propiedades
Fórmula molecular |
C7H11Cl3N2OS2 |
|---|---|
Peso molecular |
309.7 g/mol |
Nombre IUPAC |
(1-acetamido-2,2,2-trichloroethyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H11Cl3N2OS2/c1-4(13)11-5(7(8,9)10)15-6(14)12(2)3/h5H,1-3H3,(H,11,13) |
Clave InChI |
DFTATZQBDBNHLQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)SC(=S)N(C)C |
SMILES canónico |
CC(=O)NC(C(Cl)(Cl)Cl)SC(=S)N(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




